3,4-Difluorophenylglyoxal hydrate
Overview
Description
3,4-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3 . It is a hydrate form of 3,4-difluorophenylglyoxal, characterized by the presence of two fluorine atoms on the phenyl ring and a glyoxal moiety. This compound is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorophenylglyoxal hydrate typically involves the reaction of 3,4-difluorobenzaldehyde with an oxidizing agent to form the glyoxal moiety. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal moiety to alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylglyoxal derivatives.
Scientific Research Applications
3,4-Difluorophenylglyoxal hydrate is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluorophenylglyoxal hydrate involves its interaction with various molecular targets and pathways. The glyoxal moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylglyoxal hydrate
- 3,5-Difluorophenylglyoxal hydrate
- 3,4-Dichlorophenylglyoxal hydrate
Uniqueness
3,4-Difluorophenylglyoxal hydrate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure makes it particularly useful in applications where precise chemical modifications are required .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIMFMDGMXVOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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